molecular formula C17H14N2OS B7458128 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile

カタログ番号 B7458128
分子量: 294.4 g/mol
InChIキー: FHEBELQMMHUAST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension, angina pectoris, and arrhythmias. It is a benzothiazepine derivative that works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, resulting in vasodilation and decreased contractility.

作用機序

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile works by selectively blocking the L-type calcium channels in cardiac and smooth muscle cells, resulting in decreased calcium influx and subsequent vasodilation and decreased contractility. This mechanism of action is similar to other calcium channel blockers, such as verapamil and nifedipine.
Biochemical and physiological effects:
3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has several biochemical and physiological effects on the cardiovascular system. It reduces peripheral resistance, decreases heart rate, and increases coronary blood flow. It also decreases the contractility of the heart, which reduces myocardial oxygen demand.

実験室実験の利点と制限

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has several advantages and limitations for lab experiments. Its selectivity for L-type calcium channels makes it a useful tool for studying calcium signaling pathways in cardiac and smooth muscle cells. However, its effects on other calcium channels and ion channels may complicate interpretation of experimental results. In addition, 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile's lipophilic nature may limit its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

将来の方向性

There are several future directions for research on 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile. One area of interest is its potential use in the treatment of other conditions beyond cardiovascular disease, such as cancer and neurological disorders. Another area of research is the development of more selective and potent calcium channel blockers that can target specific calcium channels and minimize off-target effects. Finally, the use of 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile in combination with other drugs for synergistic effects is an area of interest for future research.
Conclusion:
3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile is a benzothiazepine derivative that has been extensively studied for its therapeutic applications in cardiovascular disease. Its mechanism of action involves selective inhibition of L-type calcium channels, resulting in vasodilation and decreased contractility. 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has several advantages and limitations for lab experiments, and future research directions include its potential use in other conditions and the development of more selective and potent calcium channel blockers.

合成法

The synthesis of 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile involves the condensation of 3,4-dihydro-2H-1,5-benzothiazepine-5-carboxylic acid with N,N-dimethyl-3-(2-chlorophenyl)-1-propanamine, followed by the reaction with cyanogen bromide to yield 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile.

科学的研究の応用

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving myocardial oxygen supply, and preventing arrhythmias. In addition, 3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile has also been investigated for its potential use in the treatment of other conditions such as migraine headaches, Raynaud's phenomenon, and esophageal spasm.

特性

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c18-12-13-5-3-6-14(11-13)17(20)19-9-4-10-21-16-8-2-1-7-15(16)19/h1-3,5-8,11H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEBELQMMHUAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2SC1)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)benzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。